molecular formula C16H14BrN5O2 B3012785 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019099-55-8

4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Número de catálogo: B3012785
Número CAS: 1019099-55-8
Peso molecular: 388.225
Clave InChI: MAZQQWQZJXJJKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolyl-pyrimidinone core substituted with a 4-bromobenzamide group. Such hybrid structures are often explored for biological activity, including anticonvulsant and anti-inflammatory properties .

Propiedades

IUPAC Name

4-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZQQWQZJXJJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a bromine atom and multiple heterocyclic rings, which are known to influence its biological properties. The molecular formula is C15H16BrN5OC_{15}H_{16}BrN_5O, and its molecular weight is approximately 370.23 g/mol. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes related to cancer growth and viral replication.
  • Receptor Modulation : Some compounds in this class act as modulators of growth factor receptors, which are significant in cancer biology.

Anticancer Activity

A study focusing on similar compounds revealed that derivatives of benzamide exhibited significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with fibroblast growth factor receptor (FGFR) amplification. For instance, one derivative showed an IC50 value of 0.12 µM, highlighting its potential as an effective anticancer agent .

Antiviral Activity

N-Heterocycles, including those similar to our compound, have been explored for antiviral properties. Research has shown that pyrazole derivatives can inhibit the replication of viruses such as RSV (Respiratory Syncytial Virus) at micromolar concentrations (EC50 values ranging from 5–28 µM) .

Case Studies

  • NSCLC Inhibition : In vitro studies demonstrated that compounds structurally related to 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide effectively inhibited the proliferation of NSCLC cells with FGFR amplification . This suggests a promising avenue for further development in targeted cancer therapies.
  • Antiviral Efficacy : A comparative analysis of pyrazolecarboxamide hybrids showed significant inhibition of HCV replication with selectivity indices indicating low cytotoxicity . These findings suggest that our compound may share similar antiviral properties.

Research Findings Summary Table

Activity Type Target IC50/EC50 Value Reference
AnticancerNSCLC Cell Lines0.12 µM
AntiviralRSV5–28 µM
AntiviralHCV6.7 µM

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications in Pyrazolyl-Pyrimidinone Derivatives

Key analogs (Table 1) share the pyrazolyl-pyrimidinone scaffold but differ in substituents on the aryl and amide/sulfonamide groups.

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name / ID Core Structure Aryl Substituent Amide/Sulfonamide Group Melting Point (°C) Yield (%) Source
Target Compound Pyrazolyl-pyrimidinone 4-Bromophenyl Benzamide Not reported Not reported -
Compound 16 Pyrazolyl-indolyl-pyrimidinone 4-Bromophenyl Sulfonamide 200–201 79.3
Compound 17 Pyrazolyl-indolyl-pyrimidinone 4-Chlorophenyl Sulfonamide 129–130 82.4
Compound 5.52 Thioacetamide-pyrimidinone 4-Bromophenyl Thioacetamide >262 75
3-Chloro-N-[...]benzamide Pyrazolyl-pyrimidinone 3-Chlorophenyl Benzamide Not reported Not reported
Key Observations:
  • Aryl Substituents : Bromine (electron-withdrawing) in the target compound and Compound 16 may enhance metabolic stability compared to chlorine (Compound 17) or methoxy (Compound 18, ) groups .
  • Amide vs.
  • Pyrimidinone Substitution: The 4-methyl group in the target compound contrasts with the 4-ethyl group in ’s analog, which may alter steric effects and solubility .

Pharmacological and Physicochemical Comparisons

Anticonvulsant Activity :

  • Compound 5.52 (thioacetamide-pyrimidinone with 4-bromophenyl) demonstrated the highest anticonvulsant activity in pentylenetetrazole-induced seizures (ED₅₀ = 52 mg/kg, TI = 3.8) .

Thermal Stability :

  • Higher melting points (>260°C) in thioacetamide derivatives (e.g., Compound 5.52) suggest stronger crystalline packing versus sulfonamide analogs (129–201°C) .

Structure-Activity Relationship (SAR) Trends

Bromine vs. Chlorine : Brominated aryl groups (target compound, Compound 5.52) correlate with higher anticonvulsant activity and metabolic stability compared to chlorinated analogs (Compound 17) .

Amide Linkers : Benzamide (target compound) and thioacetamide (Compound 5.52) groups may offer superior receptor binding versus sulfonamides due to reduced polarity .

Pyrimidinone Substitution: Methyl/ethyl groups balance lipophilicity and steric hindrance, influencing solubility and target engagement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.